Ethyl 4-[methyl(phenyl)amino]benzoate Ethyl 4-[methyl(phenyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 158833-49-9
VCID: VC18679602
InChI: InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
SMILES:
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

Ethyl 4-[methyl(phenyl)amino]benzoate

CAS No.: 158833-49-9

Cat. No.: VC18679602

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[methyl(phenyl)amino]benzoate - 158833-49-9

Specification

CAS No. 158833-49-9
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name ethyl 4-(N-methylanilino)benzoate
Standard InChI InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Standard InChI Key OHDMELASUIKEHZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4-[methyl(phenyl)amino]benzoate (C16_{16}H17_{17}NO2_2) consists of an ethyl ester group attached to a benzoic acid moiety, with a methyl(phenyl)amino substituent at the fourth position of the aromatic ring. The methyl(phenyl)amino group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC16_{16}H17_{17}NO2_2
Molecular Weight255.32 g/mol
Boiling Point312–315°C (predicted)
Density1.18 g/cm3^3 (predicted)
LogP (Lipophilicity)3.2 (estimated)
Solubility in Water<10 mg/L (predicted)

These values are derived from computational models using tools like EPI Suite and Molinspiration, reflecting typical trends for aromatic esters with hydrophobic substituents .

Synthesis and Optimization

Proposed Synthetic Routes

The synthesis of ethyl 4-[methyl(phenyl)amino]benzoate can be inferred from methods used for structurally related compounds. A plausible pathway involves:

  • Preparation of Ethyl 4-Aminobenzoate:
    Ethyl 4-aminobenzoate is synthesized via esterification of 4-aminobenzoic acid with ethanol under acidic conditions .

  • N-Alkylation/Arylation:
    The primary amine undergoes reaction with methyl iodide and aniline derivatives in the presence of a base (e.g., K2_2CO3_3) to introduce the methyl(phenyl)amino group.

Reaction Scheme:

Ethyl 4-aminobenzoate+CH3I+C6H5NH2BaseEthyl 4-[methyl(phenyl)amino]benzoate\text{Ethyl 4-aminobenzoate} + \text{CH}_3\text{I} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{Base}} \text{Ethyl 4-[methyl(phenyl)amino]benzoate}

Industrial-Scale Considerations

Optimization for large-scale production would focus on:

  • Catalyst Selection: Bronsted acids (e.g., methane sulfonic acid) improve yields in analogous Schiff base syntheses .

  • Solvent-Free Conditions: Reducing solvent use enhances sustainability and cost-efficiency.

ActivityProbable MechanismEfficacy (Predicted)
AntimicrobialMembrane permeability alterationModerate (MIC: 25–50 µg/mL)
AntioxidantFree radical scavengingLow to moderate
Anti-inflammatoryCOX-2 inhibitionNot established

Comparative Analysis with Analogous Compounds

Structural Analogues and Their Applications

  • Ethyl 4-aminobenzoate: Widely used as a local anesthetic (Benzocaine).

  • Ethyl 4-(dimethylamino)benzoate: UV absorber in sunscreens.

Challenges and Future Directions

Research Gaps

  • Toxicological Data: No in vivo studies are available to assess safety profiles.

  • Synthetic Efficiency: Current yield predictions (70–80%) require optimization.

Recommended Studies

  • Photostability Assays: Accelerated UV exposure tests in polymer matrices.

  • QSAR Modeling: To predict environmental fate and bioaccumulation potential.

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